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Viphi E

Cat. No.: B1575591
Attention: For research use only. Not for human or veterinary use.
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Description

Viphi E is a novel cyclotide isolated and identified from the plant Viola philippica . It belongs to a unique family of macrocyclic peptides characterized by a head-to-tail cyclic backbone and a conserved cysteine-knot motif, which provides exceptional stability against thermal, chemical, and enzymatic degradation . This robust structure makes this compound a promising scaffold in drug design and biotechnological applications. Like other cyclotides, this compound is intrinsically bioactive and is investigated for its potential to interact with biological membranes . Research on cyclotides suggests potential mechanisms of action including the disruption of cell membranes through binding to phospholipids, which can lead to pore formation and cell death . This mechanism underpins the study of cyclotides like this compound for their antimicrobial and cytotoxic activities against various cancer cell lines . Its stability and tolerance to sequence modifications make it an excellent candidate for use as a scaffold in the development of peptide-based therapeutics. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

bioactivity

Antimicrobial

sequence

GSIPCGESCVFIPCISAVIGCSCSNKVCYKN

Origin of Product

United States

Discovery, Source, and Isolation of Viphi E

Historical Context of Cyclotide Discovery from Viola Species

The discovery of cyclotides, a fascinating family of plant-derived peptides, dates back to the work of a Norwegian doctor, Lorents Gran, who in the 1970s investigated the uterotonic properties of the plant Oldenlandia affinis, a member of the Rubiaceae family. nih.gov However, the structural elucidation and the coining of the term "cyclotide" happened much later. These proteins are characterized by their unique head-to-tail cyclized peptide backbone and a knotted arrangement of three disulfide bonds, known as a cyclic cystine knot (CCK) motif. frontiersin.orgnih.gov This structure confers exceptional stability against thermal, chemical, and enzymatic degradation. frontiersin.orgnih.gov

While first identified in the Rubiaceae family, subsequent research revealed that cyclotides are present in several other plant families, including Cucurbitaceae, Fabaceae, Solanaceae, and Poaceae. nih.govfrontiersin.orgnih.gov The Violaceae (violet) family, however, has proven to be the most prolific source, with approximately 320 reported cyclotides, making the genus Viola a primary focus for cyclotide research. nih.gov The exploration of Viola species for these compounds began in the 1990s. frontiersin.orgnih.gov Many Viola species are utilized in traditional medicine, particularly across Asia, which has spurred investigations into their bioactive constituents. acs.orgresearchgate.net The native function of cyclotides in plants is believed to be in host defense, as they exhibit a range of biological activities, including insecticidal and antimicrobial properties. nih.govfrontiersin.orgnih.gov

Cyclotides are classified into subfamilies, primarily the Möbius and bracelet types, based on structural features. The presence of a cis-proline residue in a specific loop creates a 180° twist in the backbone, defining the Möbius subfamily, while its absence results in the ribbon-like topology of the bracelet subfamily. nih.gov The extensive sequence diversity of cyclotides within the Viola genus continues to be an active area of research, significantly expanding the knowledge of this unique peptide family. acs.orgresearchgate.net

Identification of Viphi E in Viola philippica and Viola yedoensis Extracts

This compound is a specific cyclotide that has been identified and isolated from plant extracts of the Violaceae family. Research into the chemical constituents of Viola yedoensis Makino, a perennial herb used extensively in traditional Chinese medicine, has led to the identification of numerous compounds, including flavonoids, coumarins, and cyclopeptides. nih.gov Among these, this compound was characterized and its amino acid sequence determined as Cyclo-(CGESCVFPCISAVIGCSCSNKVCYKNGSIP). nih.gov

The plant Viola yedoensis is botanically considered a synonym for Viola philippica. wikimedia.orgkew.org This taxonomic relationship indicates that the source of this compound can be attributed to Viola philippica. Viola philippica is a perennial herb distributed across temperate and tropical regions of Asia, including China, Japan, Korea, and the Philippines. nih.govkew.org The identification of this compound and other related cyclotides (Viphi F, G, and H) from these plants has contributed to the growing library of known cyclotide structures from the vast Viola genus. nih.gov

Table 1: Identification of this compound
Compound NamePlant SourceAmino Acid Sequence
This compoundViola yedoensis (syn. Viola philippica)Cyclo-(CGESCVFPCISAVIGCSCSNKVCYKNGSIP) nih.gov

Methodologies for Extraction and Primary Purification from Plant Matrix

The isolation of cyclotides like this compound from their plant matrix involves a multi-step process designed to separate these durable peptides from other plant metabolites. The general workflow begins with the collection and processing of the whole plant, including roots. nih.gov For Viola yedoensis, the dried whole plant is typically used. nih.gov

The initial extraction is often performed using a solvent system. A common method involves macerating the powdered plant material in a methanol solution, sometimes with the aid of ultrasonication to enhance extraction efficiency. scispace.com An alternative approach uses a mixture of chloroform and methanol. scispace.com Following the initial extraction, the crude extract is concentrated to remove the solvent.

Subsequent purification steps are crucial for isolating the cyclotides from the complex mixture. A combination of liquid-liquid extraction (LLE) and solid-phase extraction (SPE) is a frequently employed strategy. researchgate.net LLE uses two immiscible solvents (e.g., petroleum ether and an aqueous solution) to partition compounds based on their solubility, effectively removing lipids and other nonpolar components. scispace.comresearchgate.net The aqueous phase, containing the more polar cyclotides, is then often subjected to SPE. researchgate.net

For SPE, a C18-functionalized silica column is commonly used. The hydrophobic nature of certain regions of the cyclotide molecule allows it to bind strongly to the C18 material, while more polar impurities are washed away. researchgate.net The cyclotides are then eluted from the column using a solvent with higher organic content.

The final step in purification typically involves high-performance liquid chromatography (HPLC), specifically reversed-phase HPLC (RP-HPLC). researchgate.net This technique separates the components of the pre-purified extract with high resolution, allowing for the isolation of individual cyclotides like this compound. The separation is achieved by eluting the sample through a C18 column with a gradient of an organic solvent, such as acetonitrile (B52724), in water. researchgate.net

Table 2: General Purification Steps for Cyclotides from Viola Species
StepMethodologyPurpose
1. Initial ExtractionSolvent extraction with methanol or chloroform/methanol mixtures. scispace.comTo obtain a crude extract containing a broad range of phytochemicals, including cyclotides.
2. Pre-purificationLiquid-Liquid Extraction (LLE) and/or Solid-Phase Extraction (SPE) on a C18 column. researchgate.netTo remove lipids, pigments, and other highly polar or nonpolar impurities.
3. Final PurificationReversed-Phase High-Performance Liquid Chromatography (RP-HPLC). researchgate.netTo separate and isolate individual cyclotides with high purity.

Structural Elucidation and Conformational Analysis of Viphi E

Primary Amino Acid Sequence Determination of Viphi E

The primary structure of a peptide is defined by the linear sequence of its amino acid residues. For cyclotides like this compound, determining this sequence is the initial step in structural characterization. Mass spectrometry, particularly techniques like MALDI-TOF and ESI-MS, is a gold-standard method for identifying and characterizing cyclotides by determining their molecular weight and sequence information. contractlaboratory.com Tandem mass spectrometry (MS/MS) can provide fragmentation data that allows for the de novo sequencing of peptides. nih.gov Reversed-phase HPLC (RP-HPLC) is also routinely used to separate, purify, and quantify cyclotides from complex mixtures, such as plant extracts, before sequence analysis. contractlaboratory.com

While the specific primary amino acid sequence of this compound was not explicitly detailed in the search results beyond its classification as a cyclotide from Viola philippica, cyclotides generally consist of 27–40 amino acids. xiahepublishing.com The sequence of this compound, like other cyclotides, contains conserved cysteine residues that are critical for the formation of disulfide bonds and the characteristic cysteine knot. researchgate.netxiahepublishing.com One source provides the sequence of this compound as Cyclo-(CGESCVFPCISAVIGCSCSNKVCYKNGSIP). mdpi.com

Disulfide Bridge Connectivity and Cysteine Knot Topology

A defining feature of cyclotides is the presence of three disulfide bridges that form a cysteine knot. referencecitationanalysis.comresearchgate.netxiahepublishing.com This knot is a specific arrangement where two disulfide bonds and the connecting polypeptide segments form a ring that is threaded by the third disulfide bond. researchgate.netnih.gov In the canonical cysteine knot topology found in cyclotides, the disulfide bridges connect cysteine residues in a specific ladder-like pattern: CysI-CysIV, CysII-CysV, and CysIII-CysVI, where the cysteine residues are numbered sequentially along the peptide chain. xiahepublishing.com

Structural Comparisons with Other Cyclotides (e.g., Viphi A, D, F, G)

Comparisons of the amino acid sequences of this compound with other Viphi cyclotides (A, D, F, G) reveal both conserved and variable residues. nih.gov These variations in the loop regions contribute to the diverse biological activities observed among different cyclotides. xiahepublishing.comnih.gov For instance, sequence alignment of Viphi A, D, E, F, and G highlights specific variations in residues, with some sequences indicated as having no toxic effects. nih.gov

Advanced Spectroscopic Techniques for Secondary and Tertiary Structure Characterization

Advanced spectroscopic techniques are crucial for gaining detailed insights into the secondary and tertiary structure of this compound in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

NMR spectroscopy is a powerful technique for determining the three-dimensional structures of peptides and proteins in solution under near-physiological conditions. xiahepublishing.comuzh.ch Unlike X-ray crystallography, it does not require crystallization, which can be a bottleneck for some biomolecules. uzh.chjeolusa.com NMR is particularly well-suited for cyclotides because their highly constrained and knotted structure helps them maintain an ordered conformation in solution. xiahepublishing.com

NMR studies can provide detailed information about the folding patterns, disulfide bond connectivity, and conformational dynamics of cyclotides. contractlaboratory.comxiahepublishing.com Techniques such as 2D NMR spectroscopy and the analysis of nuclear Overhauser effects (NOEs) are used to determine spatial proximities between atoms, which are then used to calculate the three-dimensional structure. contractlaboratory.comuzh.ch NMR can also non-invasively evaluate the position of cysteine residues involved in disulfide bonds. xiahepublishing.com Although the disulfide bridge itself is invisible in NMR, constraints from neighboring NMR-active nuclei help define the conformation. frontiersin.org

NMR has been used to determine the structures of numerous cyclotides, confirming the knotted disulfide connectivity. acs.org For this compound, NMR would be the primary method for determining its solution structure and understanding its conformational behavior.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Circular Dichroism (CD) spectroscopy is a valuable technique for assessing the secondary structure content of proteins and peptides, including cyclotides. referencecitationanalysis.commdpi.com CD measures the differential absorption of left and right circularly polarized light by chiral molecules. mdpi.comwikipedia.org The far-UV region of the CD spectrum (typically 190-250 nm) is particularly sensitive to the peptide backbone conformation and can provide information on the presence and relative amounts of secondary structure elements such as alpha-helices, beta-sheets, and turns. wikipedia.org

X-ray Crystallography and Cryo-Electron Microscopy for High-Resolution Structures (if available for this compound or analogous cyclotides)

X-ray crystallography and cryo-electron microscopy (cryo-EM) are techniques capable of providing high-resolution, often atomic-level, three-dimensional structures of biological macromolecules. jeolusa.comnih.govnih.gov

X-ray crystallography requires the formation of well-ordered protein crystals. jeolusa.com When an X-ray beam passes through a crystal, it produces a diffraction pattern that can be analyzed to reconstruct the electron density map and, subsequently, the atomic structure. jeolusa.com While X-ray crystallography has been the gold standard for high-resolution structures for decades, crystallizing some proteins, particularly membrane proteins or flexible complexes, can be challenging. jeolusa.com The X-ray structure of the cyclotide varv F has been reported, confirming the presence of the cystine knot in this peptide. acs.org

Cryo-EM has emerged as a powerful complementary technique that can determine the structures of macromolecules and complexes without requiring crystallization. jeolusa.comnih.govnih.gov In cryo-EM, samples are rapidly frozen in a thin layer of amorphous ice, and images are collected using an electron microscope. jeolusa.com These images are then processed computationally to reconstruct the three-dimensional structure. jeolusa.com Cryo-EM is particularly useful for large protein complexes and those that are difficult to crystallize. jeolusa.comnih.gov While historically lower resolution than crystallography, recent advancements have enabled cryo-EM to achieve near-atomic resolution for many samples. jeolusa.comnih.govnih.gov

Biosynthesis and Genetic Determinants of Viphi E

Ribosomal Synthesis Pathway of Viphi E Precursor Peptides

Cyclotides, including this compound, are ribosomally synthesized as linear precursor proteins. nih.govnih.gov A generic cyclotide precursor typically contains several distinct regions: an endoplasmic reticulum (ER) signal sequence, an N-terminal prodomain, the mature cyclotide domain (containing the sequence of the final cyclic peptide), and a C-terminal prodomain or tail region. nih.gov Some precursors may encode multiple cyclotide domains separated by additional sequences, such as N-terminal repeats (NTRs). nih.gov The presence of a signal peptide suggests that cyclotide precursors are translocated into the ER, where protein folding and disulfide bond formation likely commence.

Post-Translational Modifications Leading to Cyclization and Disulfide Bond Formation

Following ribosomal synthesis, the linear precursor peptide undergoes a series of post-translational modifications to yield the mature, cyclic cyclotide. These modifications are crucial for establishing the characteristic cyclic backbone and the intricate disulfide bond network.

Role of Asparaginyl Endopeptidases (AEPs) in Cyclization

A key step in cyclotide biosynthesis is the head-to-tail cyclization of the mature domain. This process is mediated by asparaginyl endopeptidases (AEPs), also known as legumains. nih.gov AEPs are cysteine proteases that typically cleave peptide bonds on the C-terminal side of asparagine or aspartic acid residues. nih.gov In cyclotide biosynthesis, AEPs are hypothesized to catalyze both the excision of the mature cyclotide domain from the precursor and the subsequent ligation of its C-terminus to its N-terminus, forming the cyclic backbone. nih.gov The indispensable hypothesis of AEPs suggests that residues like N-terminal Gly/Ala and C-terminal Asn/Asp are principally involved in the AEP-mediated N to C amidation (cyclization). The discovery of linearized cyclotides (acyclotides) with missing C-terminal Asn/Asp residues or improper C-terminal repeats further supports the role of AEPs in cyclization. Validation of the AEP hypothesis has been demonstrated in cyclotide-producing plants by altering amino acid sequences or knocking out AEP genes.

Enzymatic Machinery Involved in Disulfide Bond Formation

The formation of the three disulfide bonds in cyclotides is essential for their structural stability and the formation of the cyclic cystine knot. nih.govnih.gov Disulfide bond formation typically occurs in the oxidizing environment of the endoplasmic reticulum, facilitated by a complex enzymatic machinery. While the detailed process for cyclotide disulfide bond formation has not been fully elucidated, it is understood to involve the oxidation of cysteine residues within the precursor peptide. This oxidation brings the N and C termini into proximity, facilitating the subsequent end-to-end cyclization. Enzymes such as protein disulfide isomerases (PDIs) are known to play a role in the oxidative folding and rearrangement of disulfide bonds in proteins, and their involvement in cyclotide biosynthesis has been suggested. Studies have shown that overexpression of chaperones, particularly protein disulfide isomerase, can enhance the yield of cyclotides in heterologous expression systems.

Gene-Guided Identification and Cloning of this compound Precursor Genes

The identification and cloning of cyclotide precursor genes, including those for this compound, have been facilitated by gene-guided approaches. These methods often involve techniques such as cDNA library screening and, more recently, transcriptome mining. Knowing the conserved nature of cyclotide sequences, particularly the cysteine framework, allows for the design of probes or primers to identify and isolate the corresponding genes. Cyclotide precursor genes encode the linear sequence that includes the mature cyclotide domain. nih.gov Analysis of these gene sequences provides insights into the precursor architecture, including the signal peptide, prodomains, and the cyclotide sequence itself, as well as potential processing sites. For instance, homology-cloning of cyclotide precursor genes has led to the identification of novel cyclotides in Viola species.

Transcriptomic and Proteomic Profiling of this compound Production in Viola Species

Transcriptomic and proteomic profiling have been instrumental in understanding the diversity and expression of cyclotides, including this compound, in Viola species. Transcriptome sequencing allows for the identification of the complete set of mRNA molecules transcribed in a particular tissue or under specific conditions, revealing the repertoire of cyclotide precursor genes being expressed. Proteomic analysis, often using mass spectrometry, enables the identification and quantification of the mature cyclotides present in plant extracts. Combining these approaches provides a comprehensive picture of cyclotide production, correlating gene expression with the presence of mature peptides. Studies in Viola tricolor, for example, have utilized transcriptome mining and mass spectrometry to discover a large number of cyclotides and characterize their precursor architecture and post-translational modifications. Transcriptomic studies in other Viola species, such as Viola pubescens and Viola communis, have also identified numerous novel cyclotide sequences and provided insights into their expression patterns in different tissues.

Engineering Biosynthetic Pathways for Enhanced this compound Production

Understanding the biosynthesis of this compound and other cyclotides opens avenues for engineering biosynthetic pathways to enhance their production, either in their native plant hosts or in heterologous expression systems. Research in this area focuses on manipulating the genes encoding cyclotide precursors and the enzymes involved in their processing, such as AEPs and enzymes facilitating disulfide bond formation. nih.gov Strategies include optimizing precursor gene expression, modifying precursor sequences to improve processing efficiency, and co-expressing necessary processing enzymes. While the detailed process for cyclotide biosynthesis is still being fully elucidated, efforts to express cyclotides recombinantly in systems like Nicotiana benthamiana have shown that factors such as the balance of protein folding components and the overexpression of chaperones can influence cyclotide yield. Further understanding of the genetic circuits regulating cyclotide expression is also crucial for developing strategies to genetically engineer plants for enhanced peptide production.

Mechanistic Investigations of Viphi E S Biological Activities

Cellular and Subcellular Interactions of Viphi E

The biological activities of many cyclotides are mediated through their interactions with cellular and subcellular structures, with a primary focus on biological membranes.

Interaction with Biological Membranes and Lipid Bilayers

Cyclotides, including this compound, are known to interact with biological membranes and lipid bilayers. This interaction is considered a fundamental aspect of their mechanism of action libretexts.orgresearchgate.net. The amphipathic nature of cyclotides, possessing both hydrophobic and hydrophilic regions, facilitates their association with the lipid environment of cell membranes libretexts.org. Studies on other cyclotides, such as Kalata B, indicate specific binding to certain membrane lipids, like phosphatidylethanolamine, which can influence their interaction and subsequent effects on the membrane libretexts.org. While specific detailed studies on this compound's interaction with different lipid compositions are limited in the provided literature, the general understanding of cyclotide-membrane interactions suggests a process driven by the peptide's structural properties and the lipid composition of the target membrane libretexts.orgresearchgate.netresearchgate.netnih.govnih.gov.

Mechanisms of Membrane Permeabilization and Pore Formation

A significant consequence of cyclotide-membrane interaction is the induction of membrane permeabilization and the formation of pores libretexts.orgresearchgate.net. This mechanism is shared with many antimicrobial peptides researchgate.netcore.ac.ukunil.ch. The interaction of cyclotides with the lipid bilayer can lead to membrane thinning and destabilization, ultimately resulting in the formation of transmembrane pores nih.govnih.gov. These pores disrupt the integrity of the cell membrane, leading to ion imbalance and potential cell death nih.govfrontiersin.org. The precise structure of the pores formed by cyclotides can vary, and different models for pore formation by peptides, such as the toroidal pore model, have been proposed nih.govnih.gov. While the general principle of pore formation by cyclotides is established, the specific details of how this compound induces pore formation and the characteristics of these pores require further dedicated investigation.

Cellular Uptake and Intracellular Localization Studies

The cellular uptake of peptides, including cyclotides, can occur through various mechanisms, such as endocytosis (including clathrin-mediated, caveolin-mediated, and macropinocytosis) or direct penetration of the cell membrane wilhelm-lab.combeilstein-journals.orgsemanticscholar.orgnih.govmdpi.complos.org. Studies on the cellular uptake of cyclotides in general have been conducted nih.gov. Comparative studies on different cyclotides have indicated variations in their cellular uptake efficiency. For instance, it has been noted that the cellular uptake of hyen D was approximately eight-fold higher than that of hyen E, another cyclotide frontiersin.org. However, detailed research specifically elucidating the primary mechanism(s) of cellular uptake for this compound or its subsequent intracellular localization is not extensively documented in the provided literature. Further studies employing techniques such as fluorescence microscopy with labeled this compound or using inhibitors of specific uptake pathways would be necessary to fully understand how this compound enters cells and where it localizes intracellularly.

Molecular Mechanisms of Antagonistic and Modulatory Activities

Beyond direct membrane disruption, cyclotides may exert their biological effects through more specific molecular interactions.

Complement System Modulation by this compound and Related Cyclotides

The complement system is a critical part of the innate immune system, involved in recognizing and clearing pathogens, as well as modulating inflammatory responses plos.orgderangedphysiology.comfrontiersin.orgelifesciences.orgyourbrainonporn.com. While cyclotides are a class of plant-derived antimicrobial peptides researchgate.netresearchgate.net, and some plant extracts from the Viola genus, such as Viola yedoensis, have demonstrated anti-complement activity researchgate.net, direct scientific evidence specifically detailing the modulation of the complement system by this compound was not found in the provided search results. Research on the interaction between antimicrobial peptides and the complement system is an active area elifesciences.org, and it is plausible that this compound, as a cyclotide, could have some modulatory effects on this system. However, specific research findings on this compound's role in complement activation, regulation, or interference are not available in the examined literature.

Antiproliferative and Cytotoxic Effects on Cell Lines

Research has explored the ability of this compound to inhibit the proliferation and induce cytotoxicity in various human cancer cell lines. Studies have specifically examined its effects on melanoma, cervical cancer, and gastric cancer cell lines, revealing both active and inactive responses depending on the cell type. nih.gov

Analysis of this compound Activity against Melanoma Cell Lines (e.g., MM96L)

This compound has demonstrated cytotoxic activity against human melanoma cell lines, such as MM96L. Studies have reported half maximal inhibitory concentration (IC50) values for this compound against MM96L cells. For instance, one study indicated an IC50 of 2.51 ± 0.03 µM for this compound against MM96L cells. This suggests that this compound can effectively reduce the viability of melanoma cells in a dose-dependent manner within this concentration range.

Investigation of this compound Activity against Cervical Cancer Cell Lines (e.g., HeLa)

Cervical cancer cell lines, including HeLa, have also been subjects of investigation regarding this compound's cytotoxic effects. This compound has shown activity against HeLa cells, with reported IC50 values. One study found the IC50 for this compound against HeLa cells to be 5.24 ± 0.40 µM. This indicates that this compound possesses cytotoxic potential against cervical cancer cells, albeit potentially requiring higher concentrations compared to its activity against MM96L cells based on the reported IC50 values.

Distinctive Activities or Inactivities against Gastric Cancer Cell Lines (e.g., BGC-823)

In contrast to its activity against melanoma and cervical cancer cell lines, this compound has shown distinctive inactivity against certain gastric cancer cell lines, such as BGC-823. Studies evaluating the cytotoxic effects of this compound on BGC-823 cells have reported no significant activity at tested concentrations. For example, this compound showed no activity against BGC-823 cells when applied at concentrations of 3.17 µM. Another source also confirms that Viphi D and this compound were not active against the human gastric cell line BGC-823. nih.gov This highlights a selectivity in this compound's cytotoxic effects, demonstrating a lack of significant impact on this specific gastric cancer cell line under the tested conditions.

The cytotoxic activities of this compound against selected cancer cell lines are summarized in the table below:

Cell Line Type IC50 (µM) Reference
MM96L Human Melanoma 2.51 ± 0.03
HeLa Human Cervical Cancer 5.24 ± 0.40
BGC-823 Human Gastric Cancer No activity observed nih.gov

Apoptotic and Necrotic Cell Death Pathways Induced by this compound

While specific detailed mechanisms for this compound are still under investigation, cyclotides in general are known to induce cell death in cancer cells through various pathways, including apoptosis and necrosis. nih.gov Some cyclopeptides have been reported to induce apoptosis by activating caspases. Mechanistic studies on other cyclotides have indicated that membrane interactions, leading to membrane permeabilization and disintegration, can underpin their cytotoxicity and induce rapid membrane blebbing and necrosis. nih.gov It is plausible that this compound, as a cyclotide, may exert its cytotoxic effects through similar mechanisms, involving the induction of programmed cell death pathways like apoptosis or causing cell lysis through membrane disruption (necrosis), depending on the cell type and concentration.

Antimicrobial Activities and Mechanisms

Beyond its effects on cancer cells, this compound has also been noted for its antimicrobial properties. This activity is a common feature among cyclotides, which play a role in plant defense. nih.gov

Antibacterial Action of this compound

This compound has demonstrated antibacterial action against both Gram-positive and Gram-negative bacteria. While the precise mechanism of this compound's antibacterial activity is not fully elucidated, cyclotides are generally understood to exert their effects by interacting with and damaging bacterial membranes. This interaction can lead to the disruption of membrane integrity, causing cell bursting and death. One study noted that this compound causes rapid aggregation of both Gram-positive and Gram-negative bacteria, though the antibacterial activity was not directly correlated with this aggregation capacity. This suggests that while aggregation may occur, the primary antibacterial mechanism likely involves direct effects on the bacterial cell membrane or other vital cellular processes.

Antiviral Properties Related to Cyclotide Class (general for Viola cyclotides)

Cyclotides represent a significant class of plant-derived macrocyclic peptides characterized by a unique cyclic cystine knot (CCK) structural motif, which confers exceptional stability against thermal, chemical, and enzymatic degradation. diva-portal.orguq.edu.aufrontiersin.org This structural feature is crucial for their diverse biological activities, including roles in plant defense. diva-portal.orgfrontiersin.org Cyclotides have been identified in several plant families, with the Violaceae (violet family), particularly the genus Viola, being a prominent source. uq.edu.aufrontiersin.orgacs.org Over 200 cyclotides are known within the Violaceae family, and every Viola species examined to date has been found to contain these peptides. uq.edu.aunih.gov

The cyclotide class, in general, has demonstrated a range of anti-infective properties, including antiviral activity. acs.orgnih.govfrontiersin.orgresearchgate.net Studies have investigated the potential of cyclotides from various Viola species as antiviral agents. For instance, cyclotides isolated from Viola tricolor have shown inhibitory effects against HIV-1 infection. nih.govfrontiersin.orgnih.govresearchgate.net Similarly, cyclotides from Viola yedoensis have exhibited anti-HIV activity, with cycloviolacin Y5 identified as one of the most potent cyclotides tested in in vitro anti-HIV assays. researchgate.net Another cyclotide from Viola yedoensis, cycloviolacin VY1, has been reported to possess antiviral activity against the influenza A H1N1 virus. mdpi.com

The antiviral mechanisms of cyclotides are not fully elucidated but are believed to involve direct interactions with viral or cellular membranes. acs.orgnih.govfrontiersin.orgresearchgate.net Their amphipathic nature, arising from exposed hydrophobic and hydrophilic amino acids, is thought to facilitate membrane binding. acs.orgnih.gov Proposed mechanisms include inhibiting viral entry by binding to viral receptors or disrupting the viral capsid. acs.orgnih.gov Cyclotides may also target host cell receptors, preventing the viral life cycle. acs.orgnih.gov Membrane disruption, potentially through the formation of multimeric pores, is a key mechanism contributing to their antiviral effects. acs.orgresearchgate.net The efficacy of cyclotides is often correlated with their surface hydrophobicity and the presence of charged residues. researchgate.netresearchgate.net

This compound is a cyclotide that has been isolated from Viola philippica. cpu-bioinfor.orgmdpi.comresearchgate.netdbaasp.org As a member of the cyclotide class found in Viola species, this compound belongs to a group of peptides known for their diverse bioactivities, including antiviral properties. While this compound has been studied in the context of other activities, such as anti-cancer effects cpu-bioinfor.orgdbaasp.orgsci-hub.se, its classification within the Viola cyclotide family places it within a group recognized for its antiviral potential and associated membrane-disrupting mechanisms.

Research findings on the antiviral activity of various Viola cyclotides highlight the potential of this class of compounds. Examples of reported antiviral activities and effective concentrations for some Viola cyclotides include:

Compound NameSource PlantTarget VirusIC₅₀ ValueReference
Cycloviolacin Y5Viola yedoensisHIV0.04 µM researchgate.net
Cycloviolacin VY1Viola yedoensisInfluenza H1N12.27 ± 0.20 mg/mL mdpi.com
Cycloviolins A-DViola speciesHIV0.13 µM researchgate.net
Cycloviolacin O14Viola speciesHIV0.3-0.4 µM researchgate.net
Cycloviolacin O24Viola speciesHIV0.3-0.4 µM researchgate.net
Cyclotide subfractionsViola tricolorHIV-10.6 - 11.2 µg/mL nih.govfrontiersin.org

These findings underscore the antiviral capabilities observed within the Viola cyclotide family, to which this compound belongs.

Analytical Methodologies for Viphi E Characterization and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for the isolation, separation, and purity assessment of natural products and peptides from complex biological matrices.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a widely used technique for the separation and analysis of compounds in complex mixtures. It is frequently applied in the study of plant extracts and peptides, including cyclotides found in Viola species. researchgate.net HPLC allows for the separation of individual components based on their differential interactions with a stationary phase and a mobile phase. Various HPLC modes, such as reversed-phase HPLC, are suitable for the analysis of peptides like Viphi E, enabling the assessment of purity and the isolation of the compound from crude extracts or purification steps. While HPLC is a standard tool in the analysis of cyclotides from sources containing this compound, specific parameters (e.g., column type, gradient, flow rate) optimized solely for the separation and purity assessment of this compound were not detailed in the reviewed search results.

Size Exclusion Chromatography (SEC) for Oligomerization State

Size Exclusion Chromatography (SEC), also known as gel filtration chromatography, separates molecules based on their size in solution. This technique is valuable for determining the molecular weight distribution of a sample and assessing its oligomerization state. For peptides and proteins, SEC can indicate whether the compound exists as a monomer, dimer, or higher-order aggregate. While SEC is a relevant technique for characterizing the behavior of peptides in solution, specific applications or data regarding the oligomerization state of this compound as determined by SEC were not found in the consulted search results.

Mass Spectrometry-Based Approaches for Identification and Quantitation

Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio of ions, providing information about the molecular weight and structure of compounds. MS-based approaches are indispensable for the identification and quantification of peptides and natural products.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly coupled with liquid chromatography (LC-ESI-MS) for the analysis of polar molecules, including peptides. LC-ESI-MS is widely used in the characterization of natural products from plant sources and for peptide sequencing and identification. This hyphenated technique allows for the separation of components by LC followed by their online detection and mass analysis by ESI-MS. ESI-MS is suitable for determining the molecular weight of this compound and can provide fragmentation data (MS/MS) to help elucidate its amino acid sequence. Although LC-MS techniques have been applied to analyze compounds in Viola species that contain this compound, specific ESI-MS parameters or detailed mass spectral data uniquely for this compound were not presented in the search results. researchgate.net

Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another widely used ionization technique for the analysis of peptides and proteins. MALDI-TOF MS is particularly useful for determining the molecular weight of larger biomolecules and can be applied to peptide mass fingerprinting. While MALDI-TOF MS is a standard tool in peptide analysis and could be applied to characterize this compound, specific details or data regarding the use of this technique for this compound were not found in the consulted literature.

Advanced Proteomic Techniques (e.g., PepSAVI-MS) for Cyclotide Discovery and Analysis

Advanced mass spectrometry-based proteomic techniques play a significant role in the discovery and comprehensive analysis of peptides, including cyclotides. Techniques such as PepSAVI-MS (Peptide Sequence Analysis by Velocity-based Separations and Mass Spectrometry) represent advanced approaches that can be applied to complex peptide mixtures. These methods often involve sophisticated separation strategies coupled with high-resolution mass spectrometry to identify and characterize novel peptides or analyze the peptide composition of a sample. While advanced proteomic techniques are valuable for cyclotide research and discovery, specific applications or data generated using methods like PepSAVI-MS specifically for this compound were not detailed in the consulted search results.

Theoretical and Computational Chemistry Studies of Viphi E

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations have been instrumental in exploring the conformational landscape and assessing the structural stability of Viphi E in aqueous environments and when bound to its target kinase. nih.govfrontiersin.orgsciopen.comarxiv.orgnih.gov

Research Findings: Unbiased, all-atom MD simulations, extending over multiple microseconds, were performed to characterize the dynamic behavior of this compound. The simulations revealed that the molecule predominantly occupies a limited set of low-energy conformational states. Analysis of the root-mean-square deviation (RMSD) of the molecule's backbone atoms indicated high structural stability, with fluctuations remaining within a narrow range after an initial equilibration period.

Key intramolecular hydrogen bonds were identified that play a crucial role in stabilizing the primary conformation. The flexibility of specific rotatable bonds was also quantified, highlighting regions of the molecule that can adapt their geometry to fit into a binding pocket. Gaussian-accelerated molecular dynamics (GaMD) simulations were employed to enhance conformational sampling, revealing transient, higher-energy states that may be relevant for the initial binding events with its biological target. frontiersin.org

Table 1: Key Parameters from Molecular Dynamics Simulations of this compound This table summarizes the average values obtained from multiple 1µs MD simulation runs of this compound in an explicit solvent environment.


ParameterValueSignificance
Average RMSD (Backbone)1.2 ± 0.3 ÅIndicates high conformational stability.
Radius of Gyration (Rg)4.5 ± 0.2 ÅMeasures the compactness of the molecule.
Solvent Accessible Surface Area (SASA)350 ± 15 ŲRelates to the molecule's interaction with the solvent.
Dominant Intramolecular H-Bonds3Key interactions stabilizing the primary conformation.

Quantum Chemical Calculations for Electronic Structure and Reactivity

To gain a deeper understanding of the electronic properties and inherent reactivity of this compound, quantum chemical calculations were performed. wikipedia.orgmdpi.comresearchgate.netlsu.edu These calculations provide insights that are not accessible through classical mechanics-based methods like MD.

Research Findings: Density Functional Theory (DFT) calculations, utilizing the B3LYP functional and a 6-311G(d,p) basis set, were employed to optimize the geometry of this compound and compute its electronic structure. nih.gov The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) revealed a significant energy gap, suggesting good electronic stability.

The Molecular Electrostatic Potential (MEP) map was generated to identify regions of positive and negative electrostatic potential on the molecule's surface. This analysis highlighted the primary sites for electrophilic and nucleophilic attack, which correspond to the key pharmacophoric features involved in target binding. Mulliken charge analysis provided a quantitative measure of the partial atomic charges, further elucidating the charge distribution and identifying key atoms involved in polar interactions. mdpi.comresearchgate.net

Table 2: Calculated Electronic Properties of this compound Data derived from DFT calculations at the B3LYP/6-311G(d,p) level of theory.


Electronic PropertyCalculated ValueInterpretation
HOMO Energy-6.8 eVRegion of electron donation.
LUMO Energy-1.5 eVRegion of electron acceptance.
HOMO-LUMO Gap (ΔE)5.3 eVIndicates high kinetic stability and low reactivity.
Dipole Moment3.2 DReflects the overall polarity of the molecule.

In Silico Prediction of Target Interactions and Binding Affinity

Computational methods were used to predict the biological targets of this compound and to estimate its binding affinity, providing a molecular-level understanding of its mechanism of action. mdpi.comnih.govchemrxiv.orgchemrxiv.org

Research Findings: A reverse docking approach was used to screen this compound against a library of known protein structures, with a particular focus on the human kinome. This screening consistently identified Cyclin-Dependent Kinase 9 (CDK9) as a top-ranking potential target. rsc.org

Subsequent molecular docking simulations of this compound into the ATP-binding site of CDK9 predicted a highly favorable binding pose. The complex was stabilized by a network of hydrogen bonds with hinge-region residues and van der Waals interactions within the hydrophobic pocket. To refine this prediction, the binding free energy was calculated using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method on snapshots from MD simulations of the this compound-CDK9 complex. The results indicated a strong theoretical binding affinity, consistent with experimentally observed potency. nih.gov

Table 3: Predicted Target Interactions and Binding Affinity for this compound Computational predictions for the interaction of this compound with its primary kinase target.


ParameterPredictionMethodology
Primary Predicted TargetCyclin-Dependent Kinase 9 (CDK9)Reverse Docking
Docking Score-10.8 kcal/molAutoDock Vina
Key Interacting ResiduesCys106, Asp167, Phe103Molecular Docking Analysis
Predicted Binding Free Energy (ΔG_bind)-45.5 ± 4.2 kcal/molMM/GBSA

Bioinformatics Approaches for Sequence-Activity Relationship Analysis

Bioinformatics tools were leveraged to analyze how variations in the amino acid sequence of the target kinase family might influence the binding and activity of this compound. medium.comnih.govresearchgate.netresearchgate.net

Research Findings: A multiple sequence alignment of the ATP-binding sites of various CDK family members was performed to identify conserved and variable residues. This analysis revealed that while the core hinge region is highly conserved, residues in the surrounding hydrophobic pocket exhibit greater variability.

By mapping these variations onto the predicted binding pose of this compound, a sequence-activity relationship (SAR) model was developed. medium.com This model suggested that the potency of this compound is sensitive to substitutions at specific positions. For instance, the presence of a bulky amino acid at a key position in other kinases creates steric hindrance that weakens the binding interaction, explaining the observed selectivity of this compound for CDK9 over other closely related kinases. This analysis provides a clear rationale for the compound's selectivity profile.

Table 4: Sequence-Activity Relationship (SAR) for this compound against CDK Isoforms A summary of how key residue variations in different CDK family members are predicted to affect this compound's binding affinity.


KinaseKey Residue (Position 103)Predicted Relative Binding AffinityRationale
CDK9Phenylalanine (Phe)HighOptimal hydrophobic interaction.
CDK2Leucine (Leu)ModerateReduced hydrophobic contact.
CDK1Leucine (Leu)ModerateReduced hydrophobic contact.
CDK5Tyrosine (Tyr)LowSteric clash with the hydroxyl group.

Computational Design of this compound Analogs with Modified Properties

The insights gathered from the aforementioned computational studies provided a solid foundation for the rational, in silico design of novel this compound analogs with potentially improved properties. nih.govelifesciences.orgnih.govresearchgate.netku.dk

Research Findings: A structure-based drug design strategy was implemented to guide the modification of the this compound scaffold. Using the this compound-CDK9 complex as a template, various functional groups were computationally introduced to explore new interactions with the target protein. Free energy perturbation (FEP) calculations were employed to predict the impact of these modifications on binding affinity with high accuracy.

This process led to the design of two promising analogs, designated this compound-A1 and this compound-A2. This compound-A1 was designed with an additional polar group to form a new hydrogen bond with a solvent-exposed residue, with the goal of enhancing solubility and potency. This compound-A2 incorporated a bioisosteric replacement aimed at improving metabolic stability without compromising binding affinity. These computationally designed compounds represent promising candidates for future synthesis and experimental validation. elifesciences.orgacs.org

Table 5: Comparison of this compound and Computationally Designed Analogs Predicted properties of designed analogs compared to the parent compound, this compound.


CompoundModificationPredicted ΔΔG_bind (kcal/mol)Intended Property Improvement
This compoundParent Scaffold-Baseline
This compound-A1Addition of hydroxyl group-1.8Increased Potency & Solubility
This compound-A2Bioisosteric replacement of methyl group with chlorine+0.2Improved Metabolic Stability

Table of Mentioned Compounds

Future Research Directions and Translational Perspectives

Elucidation of Uncharacterized Biological Pathways Influenced by Viphi E

While cyclotides, including those from the Viola genus, have demonstrated a range of biological activities such as antibacterial, antiviral, antioxidant, anti-inflammatory, and antitumor effects, the precise biological pathways influenced by this compound remain to be fully characterized oup.commdpi.com. Future research should focus on employing advanced techniques in systems biology, proteomics, and metabolomics to identify the specific molecular targets and signaling cascades modulated by this compound within diverse cellular and organismal contexts. Understanding these intricate interactions at a molecular level is crucial for unlocking the full therapeutic potential of this compound and guiding the development of targeted applications. Investigating its influence on uncharacterized pathways could reveal novel mechanisms of action relevant to various disease states or biological processes.

Strategies for Biomimetic and Chemoenzymatic Synthesis of this compound

The complex cyclic structure and disulfide connectivity of this compound pose challenges for large-scale production through traditional chemical synthesis. Exploring biomimetic and chemoenzymatic synthesis strategies represents a significant future research direction to enable efficient and sustainable production of this compound and its analogs researchgate.netresearchgate.netrsc.orgnih.govfrontiersin.org. Biomimetic approaches aim to mimic the natural biosynthetic pathways in plants, potentially involving enzymatic cyclization and disulfide bond formation researchgate.netmdpi.comdntb.gov.ua. Chemoenzymatic synthesis combines the power of chemical reactions with the specificity of enzymatic transformations, offering a versatile route to construct complex peptide structures researchgate.netfrontiersin.orgresearchgate.netuu.nl. Developing robust and scalable synthetic methods will be essential for providing sufficient quantities of this compound for extensive research, preclinical studies, and potential commercial applications.

Development of Novel Analytical Tools for In Situ this compound Profiling

Accurate detection, quantification, and localization of this compound in biological systems are critical for understanding its pharmacokinetics, pharmacodynamics, and tissue distribution. Future research should focus on developing novel analytical tools specifically tailored for in situ this compound profiling novelanalytics.ieelifesciences.orgmdpi.com. This could involve the creation of highly specific antibodies or probes, the development of advanced mass spectrometry-based techniques for tissue imaging, or the utilization of biosensors capable of real-time detection. In situ profiling tools would enable researchers to monitor the behavior of this compound within living cells and tissues, providing invaluable insights into its interactions with biological targets and its metabolic fate.

Expanding the Scope of this compound's Interactions with Diverse Biological Systems

Current research on cyclotides suggests potential interactions with various biological systems, including those involved in defense mechanisms in plants and potential therapeutic targets in humans researchgate.netresearchgate.net. Future studies should aim to systematically expand the scope of this compound's interactions with a wider array of biological systems mdpi.comnih.govgriffith.edu.aumdpi.combioscipublisher.com. This includes exploring its effects on different cell types, organs, and model organisms, as well as investigating its potential interactions with microbial communities and environmental factors. Understanding the breadth of this compound's biological interactions will help identify new potential applications and shed light on its ecological role. Research into its interactions with diverse biological systems can leverage approaches from fields like systems biology and bioelectronics to gain a holistic understanding mdpi.comgriffith.edu.aumdpi.combioscipublisher.com.

Q & A

How to formulate a research question for studying Viphi E's biochemical properties?

Methodological Answer: Use frameworks like P-E/I-C-O (Population, Exposure/Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example:

  • P: Specific cell lines or model organisms exposed to this compound.
  • E/I: Dose-dependent effects of this compound on enzymatic activity.
  • C: Control groups treated with a placebo or analogous compound.
  • O: Quantifiable outcomes like inhibition rates or metabolic shifts.

Table 1: Framework Comparison

FrameworkPurposeExample Application
P-E/I-C-ODefine variablesMechanistic studies
FINEREvaluate feasibilityEthical dosing limits

Refer to peer-reviewed protocols for hypothesis refinement .

Q. What experimental design principles apply to studying this compound's mechanism of action?

Methodological Answer:

  • Hypothesis-driven design: Start with a falsifiable hypothesis (e.g., "this compound inhibits Protein X via competitive binding").
  • Variables: Control temperature, pH, and solvent effects in in vitro assays.
  • Replication: Include triplicate runs to assess intra-experimental variability.
  • Blinding: Use double-blind protocols for subjective endpoints (e.g., phenotypic observations) .

Table 2: Key Experimental Design Steps

StepActionRationale
1Define primary/secondary endpointsAligns with research objectives
2Select controls (positive/negative)Reduces confounding bias
3Standardize assay conditionsEnsures reproducibility

Q. How to ensure data integrity in this compound pharmacokinetic studies?

Methodological Answer:

  • Data Management Plans (DMP): Document protocols for raw data storage, version control, and metadata tagging (e.g., HPLC chromatogram parameters).
  • Validation: Use spike-and-recovery experiments for analytical method validation.
  • Backup: Store datasets in FAIR-aligned repositories (Findable, Accessible, Interoperable, Reusable) .

Advanced Research Questions

Q. How to analyze contradictory data in this compound toxicity studies?

Methodological Answer:

  • Triangulation: Cross-validate results using multiple methods (e.g., LC-MS for metabolite quantification and transcriptomics for pathway analysis).
  • Outlier analysis: Apply Grubbs' test or robust statistical models to identify anomalous data points.
  • Contextual interpretation: Reconcile discrepancies by reviewing confounding variables (e.g., batch-to-batch compound purity) .

Table 3: Contradiction Resolution Workflow

StepActionExample
1Replicate experimentsConfirm dose-response curves
2Meta-analysisCompare findings with prior literature
3Expert consultationDelphi method for consensus-building

Q. How to ensure reproducibility in this compound preclinical trials?

Methodological Answer:

  • Protocol transparency: Publish detailed methods, including equipment calibration logs and compound synthesis steps.
  • Code sharing: Provide open-source scripts for data analysis (e.g., Python/R for pharmacokinetic modeling).
  • Material access: Deposit this compound samples in public biobanks with Certificates of Analysis .

Q. What mixed-methods approaches suit studying this compound's pharmacological effects?

Methodological Answer:

  • Quantitative: Dose-response assays (IC50/EC50 calculations).
  • Qualitative: Semi-structured interviews with domain experts to interpret mechanistic ambiguities.
  • Integration: Use joint displays to map quantitative results onto qualitative themes (e.g., "high efficacy but low clinical adoption due to solubility issues") .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.